

# Unveiling the Molecular Architecture of Galgravin: An NMR Spectroscopy Application Note

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Compound of Interest		
Compound Name:	Galgravin	
Cat. No.:	B150159	Get Quote

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#### Introduction

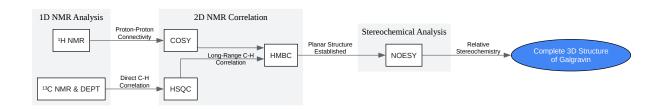
**Galgravin**, a lignan natural product, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective and anti-inflammatory properties. The precise structural elucidation of such bioactive molecules is a critical prerequisite for understanding their mechanism of action and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution. This application note provides a detailed overview and experimental protocols for the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the complete structural characterization of **Galgravin**.

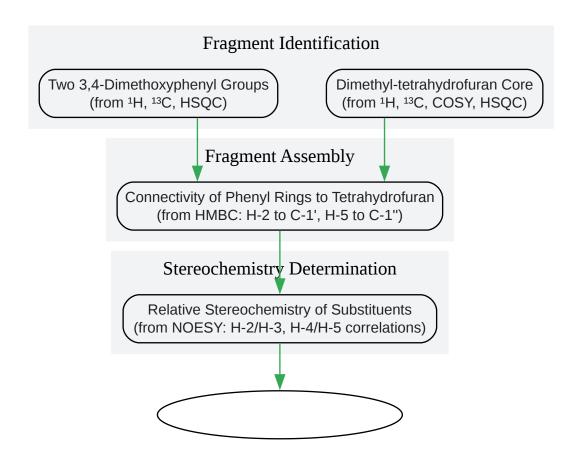
### **Structural Elucidation Workflow**

The comprehensive structural analysis of **Galgravin** is achieved through a systematic workflow that integrates various NMR experiments. This process begins with the determination of the proton and carbon frameworks using 1D <sup>1</sup>H and <sup>13</sup>C NMR. Subsequently, 2D correlation experiments, such as COSY and HMBC, are employed to establish the connectivity between



atoms. Finally, the stereochemistry of the molecule is elucidated using NOESY, which provides through-space correlations between protons.





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• To cite this document: BenchChem. [Unveiling the Molecular Architecture of Galgravin: An NMR Spectroscopy Application Note]. BenchChem, [2025]. [Online PDF]. Available at:



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